molecular formula C20H18N2O B2611622 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-19-2

2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2611622
CAS No.: 478042-19-2
M. Wt: 302.377
InChI Key: QEWBVSKCARMUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a polycyclic heteroaromatic compound. It belongs to the class of cinnolines, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction may involve the use of catalysts such as Rhodium (III) to facilitate C-H activation and annulation reactions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can be compared with other similar compounds, such as:

Biological Activity

2-(4-Methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C20H18N2O
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 478042-19-2
  • Purity : Minimum 95% .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Tyrosinase Inhibition : The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress and related damage.
  • Histamine H3 Receptor Modulation : Preliminary studies suggest that it may interact with histamine H3 receptors, potentially influencing neurotransmitter release and presenting therapeutic opportunities for neurological disorders .

Tyrosinase Inhibition

A study involving B16F10 murine melanoma cells demonstrated that this compound effectively inhibited both intracellular and extracellular melanin production. The mechanism was linked to the inhibition of tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at reducing skin pigmentation .

Antioxidant Efficacy

The compound exhibited strong scavenging activity against DPPH and ABTS radicals in vitro, indicating its potential as a natural antioxidant agent. This property is crucial for applications in skincare and therapeutic formulations aimed at combating oxidative stress-related diseases .

Histamine H3 Receptor Interaction

Research has suggested that the compound may serve as a novel agent for modulating histamine H3 receptors, which are implicated in various neurological conditions. The dual action of this compound could provide a therapeutic avenue for treating disorders such as anxiety and cognitive dysfunction .

Case Study 1: Melanin Production Inhibition

In a controlled laboratory setting, B16F10 cells treated with varying concentrations of the compound showed a dose-dependent decrease in melanin production compared to untreated controls. The results indicated a significant reduction (up to 60%) in melanin levels at higher concentrations (20 µM) after 72 hours of treatment.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays revealed that the compound did not exhibit significant toxicity at concentrations below 20 µM over a 48-hour period. This finding is critical for establishing safety profiles for potential therapeutic applications .

Comparative Table of Biological Activities

Activity TypeCompound NameEfficacy LevelReference
Tyrosinase InhibitionThis compoundHigh
Antioxidant ActivityThis compoundStrong
Histamine H3 ModulationThis compoundPotentially Effective

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-14-6-8-15(9-7-14)13-22-19(23)12-17-11-10-16-4-2-3-5-18(16)20(17)21-22/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWBVSKCARMUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=C3CCC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.